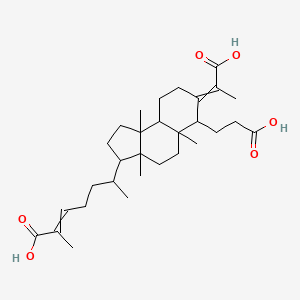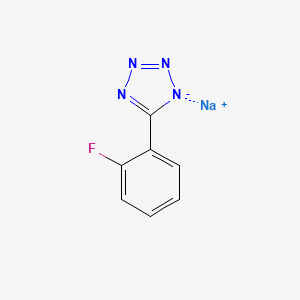
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is a natural product that can be found in the herbs of Russula lepida . It is a powder with a molecular formula of C30H46O6 and a molecular weight of 502.7 .
Molecular Structure Analysis
The molecular structure of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is characterized by a molecular formula of C30H46O6 . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is a powder with a molecular weight of 502.7 . The compound is soluble in various solvents including Pyridine, Methanol, and Ethanol .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
This compound is a potent inhibitor of PTP1B, a protein tyrosine phosphatase that plays a key role in insulin signaling . It exhibits potent PTP1B inhibitory activity with an IC50 value of 0.4 μM . This makes it a potential candidate for the treatment of type 2 diabetes and obesity, which are associated with insulin resistance.
Cancer Research
Although the compound has shown little growth inhibitory effects against human cancer cell lines such as Huh-7 (hepatoma) and EJ-1 (bladder) up to 50 μM , its potent PTP1B inhibitory activity could make it a subject of interest in cancer research. PTP1B has been implicated in the negative regulation of insulin signaling, which is often dysregulated in cancer.
Metabolic Disease Research
Given its potent PTP1B inhibitory activity, this compound could be used in research into metabolic diseases such as diabetes and obesity . By inhibiting PTP1B, it could enhance insulin signaling, thereby improving glucose uptake and reducing blood glucose levels.
Pharmacological Research
The compound’s potent PTP1B inhibitory activity without cytotoxicity makes it a potential candidate for pharmacological research. It could be used to develop new drugs for the treatment of diseases associated with PTP1B, such as diabetes and obesity.
Biochemical Research
This compound could be used in biochemical research to study the function and regulation of PTP1B . It could also be used to investigate the role of PTP1B in insulin signaling and glucose metabolism.
Natural Product Research
As a natural product isolated from the fruiting bodies of Russula lepida , this compound could be used in natural product research. It could be used to study the biosynthesis of seco-cucurbitane triterpenes and their biological activities.
Mechanism of Action
Target of Action
The primary target of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .
Mode of Action
3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid acts as a potent inhibitor of PTP1B . It binds to the active site of the enzyme, preventing it from dephosphorylating and inactivating insulin receptors. This results in enhanced insulin signaling, improving glucose uptake and energy balance .
Biochemical Pathways
By inhibiting PTP1B, 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis. Enhanced insulin signaling leads to increased glucose uptake, glycogen synthesis, and decreased gluconeogenesis .
Result of Action
The inhibition of PTP1B by 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid leads to enhanced insulin signaling . This can result in improved glucose homeostasis, potentially benefiting conditions such as type 2 diabetes and obesity . It’s important to note that the compound exhibits potent PTP1B inhibitory activity without cytotoxicity .
properties
IUPAC Name |
6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGNOBMWJPGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the discovery of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid and its structural analogs?
A1: The isolation of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid, along with its related compound 3,4-secocucurbita-4,24-diene-3,26-dioic acid, represents a significant finding in natural product chemistry. These compounds are the first reported examples of naturally occurring seco-ring-A cucurbitane triterpenoids. [] This discovery expands the known chemical diversity within the cucurbitane family and offers potential avenues for future research into their biological activities and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[(3S,4R,5S,6R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate](/img/structure/B1150968.png)
